molecular formula C25H31ClN4O B2802070 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide CAS No. 2320686-95-9

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide

Cat. No.: B2802070
CAS No.: 2320686-95-9
M. Wt: 439
InChI Key: VZDGJPZSOCARCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a chlorophenyl group, a tetrahydrocinnolinyl group, a piperidinyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the intermediate compounds, such as the chlorophenyl derivative and the tetrahydrocinnolinyl derivative. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide include other carboxamides with similar structural features, such as:

  • 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
  • 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O/c26-20-9-7-19(8-10-20)25(13-3-4-14-25)24(31)27-21-11-15-30(16-12-21)23-17-18-5-1-2-6-22(18)28-29-23/h7-10,17,21H,1-6,11-16H2,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDGJPZSOCARCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.